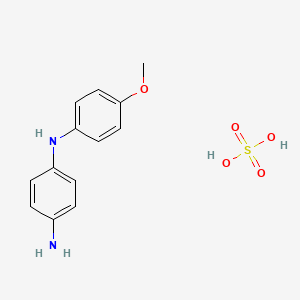![molecular formula C40H82N12O14S B1582131 L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- CAS No. 24365-47-7](/img/structure/B1582131.png)
L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- is a synthetic compound that has been widely used in scientific research. It is a derivative of the amino acid leucine and has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Crystal Structure and Conformational Stability
- N-acetyl-l-prolyl-l-leucinamide (NAPLA), a related compound, demonstrates a unique molecular conformation and intermolecular hydrogen bonding pattern in its crystal structure. This informs the understanding of fusion properties and molecular interactions of similar substances (Puliti, Mattia, Giancola, & Barone, 2000).
Interactions in Aqueous Solutions
- The energetics of interactions between similar N-acetyl amino acid amides in aqueous solutions have been studied, revealing insights into molecular structure and substitution effects on these interactions (Blackburn, Lilley, & Walmsley, 1982).
Enthalpy of Solution
- Measurements of the enthalpy of solution for related compounds, including N-acetyl-L-leucinamide, provide valuable data on molecular behavior and interactions in different solvents (Sijpkes, Oudhuis, Somsen, & Lilley, 1989).
Enzymatic Peptide Synthesis
- A study on the synthesis of hydrophobic peptide derivatives, including N-acetyl phenyl-l leucinamide, highlights the efficiency of biphasic reactors in peptide synthesis, offering insights into improved biocatalytic processes (Bastida, Blanco, Zárate, García-Junceda, & Guisán, 2018).
Interaction with Cyclomaltohexaose
- Research on the interaction of N-acetyl-l-leucinamide with cyclomaltohexaose in water shows that inclusion occurs with amino acids having longer alkyl chains, contributing to our understanding of molecular recognition and complex formation (Barone, Castronuovo, Ruocco, Elia, & Giancola, 1989).
Tripeptide Synthesis
- The synthesis of tripeptides, like L-prolyl-L-leucyl-glycinamide, using derivatives including L-leucine, demonstrates the application of specific methodologies in peptide synthesis (Xu Wensong, 2006).
Effects in Niemann-Pick Disease Type C Cells
- A study on N-Acetyl-Leucine and its enantiomers, closely related to L-Leucinamide, shows their potential therapeutic benefits in treating Niemann-Pick disease type C, indicating the broader implications of similar compounds in medical research (te Vruchte, Galione, Strupp, & Mann, 2019).
Acetylation and Transporter Switching
- Research on N-acetyl-DL-leucine reveals that acetylation can significantly change the uptake transporters in cells, a concept that might be applicable to similar compounds, offering insights into drug development and molecular pharmacology (Churchill, Strupp, Bremova-Ertl, Factor, Patterson, Platt, & Galione, 2020).
Orientations Futures
Propriétés
Numéro CAS |
24365-47-7 |
|---|---|
Formule moléculaire |
C40H82N12O14S |
Poids moléculaire |
987.2 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid;dihydrate |
InChI |
InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1 |
Clé InChI |
FWGRMOYQEJXKOZ-XZZFGKIVSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |
Pictogrammes |
Irritant |
Séquence |
LLR |
Synonymes |
acetyl-L-leucyl-L-leucyl-L-arginal leupeptin leupeptin, (S)-isomer leupeptin, monoacetate, (S)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




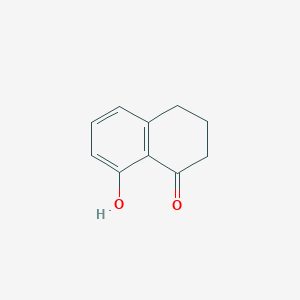
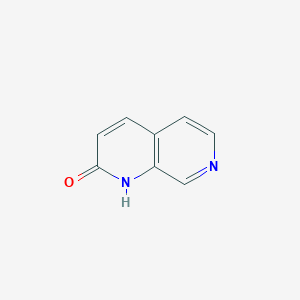

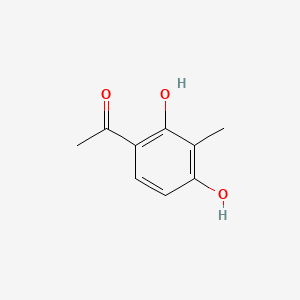



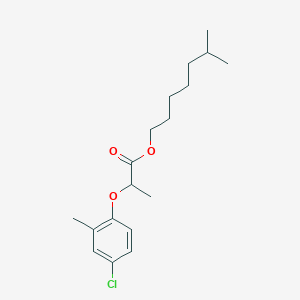

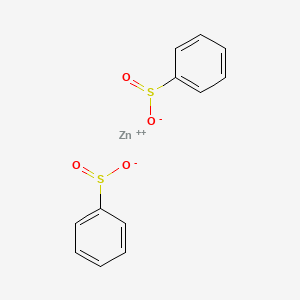
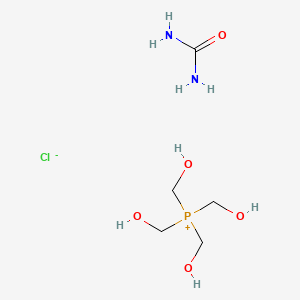
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1582069.png)
